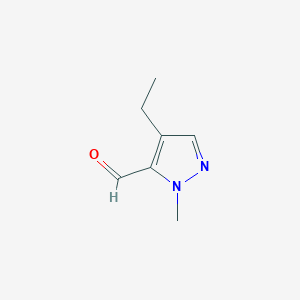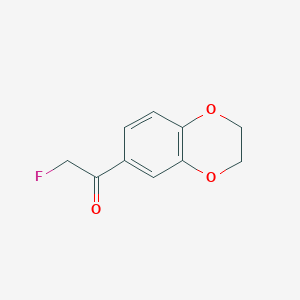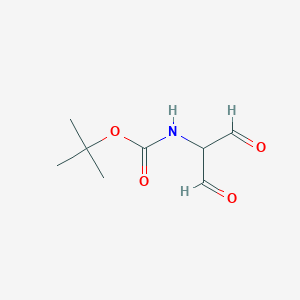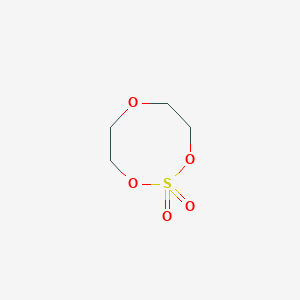
1,3,6,2lambda6-trioxathiocane-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,2lambda6-trioxathiocane-2,2-dione, also known as 1,3,6,2-tetrahydroxythiophene-2,2-dione, is an organic compound synthesized from thiophene and oxalic acid. It is a member of the thiophene family and is one of the most commonly studied compounds in organic chemistry. This compound has been studied for its potential applications in a variety of fields, including drug synthesis, catalysis, and analytical chemistry.
Aplicaciones Científicas De Investigación
1,3,6,2lambda6-trioxathiocane-2,2-dione has been studied for its potential applications in a variety of fields. The compound has been studied as a potential drug target, due to its ability to interact with various enzymes and receptors. Additionally, the compound has been studied for its potential as a catalyst in organic synthesis reactions, as well as its potential to act as a chromogenic agent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1,3,6,2lambda6-trioxathiocane-2,2-dione is not yet fully understood. However, it is believed that the compound binds to certain enzymes and receptors in the body, which can lead to a variety of biochemical and physiological effects. Additionally, the compound has been shown to be able to interact with certain metal ions, which can lead to catalytic effects in certain reactions.
Biochemical and Physiological Effects
1,3,6,2lambda6-trioxathiocane-2,2-dione has been studied for its potential biochemical and physiological effects. The compound has been shown to have antifungal, antibacterial, and antiviral activity. Additionally, the compound has been shown to have antioxidant activity, which may be beneficial in reducing oxidative stress. In addition, the compound has been shown to have anti-inflammatory activity, which may be beneficial in treating a variety of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,6,2lambda6-trioxathiocane-2,2-dione has several advantages and limitations for use in laboratory experiments. One advantage of the compound is that it is relatively inexpensive and easy to synthesize. Additionally, the compound is relatively stable, which makes it suitable for use in a variety of experiments. However, the compound is not water soluble, which can limit its use in certain experiments. Additionally, the compound is not very soluble in organic solvents, which can also limit its use in certain experiments.
Direcciones Futuras
1,3,6,2lambda6-trioxathiocane-2,2-dione has a variety of potential applications and future directions. The compound could be further studied for its potential as a therapeutic agent, as well as its potential as a catalyst in organic synthesis reactions. Additionally, the compound could be studied for its potential as an analytical tool, as well as its potential to act as an antioxidant. Finally, the compound could be studied for its potential to interact with metal ions, as well as its potential to act as an anti-inflammatory agent.
Métodos De Síntesis
1,3,6,2lambda6-trioxathiocane-2,2-dione can be synthesized through a variety of methods. Commonly used synthesis methods include oxidation of thiophene with oxalic acid, oxidation of thiophene with peracids, and oxidation of thiophene with aqueous hydrogen peroxide. Oxidation of thiophene with oxalic acid is the most widely used method and involves the reaction of thiophene with oxalic acid in the presence of a base. The reaction is typically conducted at room temperature and yields 1,3,6,2lambda6-trioxathiocane-2,2-dione as the main product.
Propiedades
IUPAC Name |
1,3,6,2-trioxathiocane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S/c5-10(6)8-3-1-7-2-4-9-10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMIDLJKTNRRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)OCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,2lambda6-Trioxathiocane-2,2-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


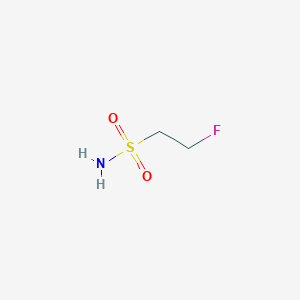
![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)
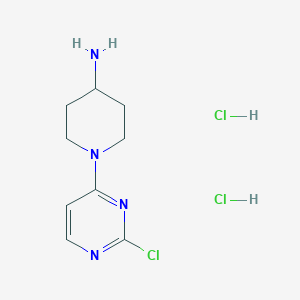
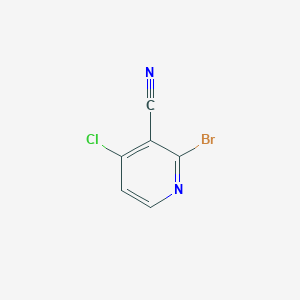
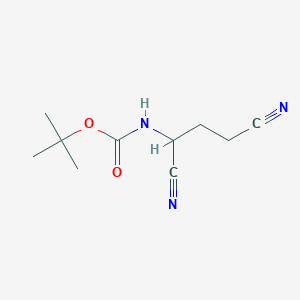
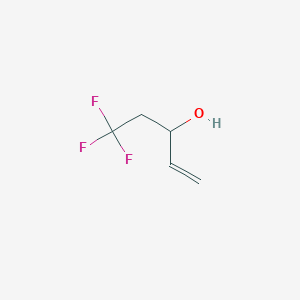
![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)
